The synthesis of 7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through various methods:
These methods emphasize the compound's versatility in synthetic applications and its potential for further derivatization.
The molecular structure of 7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one features a naphthalene core with notable substituents:
The compound exhibits a planar structure typical of aromatic systems, which is crucial for its reactivity in electrophilic substitutions. Its structural formula can be represented as follows:
This representation highlights the connectivity of atoms within the molecule and supports computational modeling for further studies .
7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one participates in several chemical reactions due to its functional groups:
These reactions underline the compound's utility in organic synthesis and its potential as an intermediate in the preparation of more complex molecules .
The mechanism of action for 7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one primarily revolves around its reactivity patterns:
These mechanisms are critical for understanding how this compound can be utilized in synthetic chemistry and medicinal applications .
7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one has several significant applications:
These applications highlight the compound's relevance across multiple fields of research and industry .
3,4-Dihydronaphthalen-1(2H)-one (tetralone) is a privileged scaffold in medicinal chemistry due to its structural resemblance to bioactive naphthalene and tetrahydro naphthalene frameworks. The partially saturated ring system balances metabolic stability and conformational flexibility, enabling optimized target interactions. Tetralone derivatives exhibit diverse pharmacological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial action. The ketone functionality at C1 allows straightforward derivatization to hydrazones, imines, or heterocyclic hybrids, making tetralone a versatile precursor for lead optimization [3]. Unsubstituted tetralone (CAS 529-34-0) is commercially available as a biochemical reagent for life science research, confirming its role as a synthetic building block [3]. Its liquid physical state (density: 1.099 g/cm³) and solubility in DMSO (200 mg/mL) facilitate laboratory-scale reactions [3].
Table 1: Physicochemical Properties of Unsubstituted Tetralone
Property | Value |
---|---|
CAS Number | 529-34-0 |
Molecular Formula | C₁₀H₁₀O |
Molecular Weight | 146.19 g/mol |
Appearance | Colorless to light yellow liquid |
Density | 1.099 g/cm³ |
Solubility in DMSO | 200 mg/mL (1368 mM) |
Halogen atoms (particularly bromine) and alkyl groups (e.g., methyl) strategically enhance tetralone bioactivity through steric, electronic, and pharmacokinetic modifications. Bromine at electron-rich positions (C6, C7) induces ring planarity distortion and alters electron density, facilitating halogen bonding with biological targets. This is evidenced in 7-bromo-3,4-dihydronaphthalen-1(2H)-one (CAS 32281-97-3), a solid with 97% purity and melting point 75–80°C [7]. Its bromine atom enables radical reactions and Suzuki cross-coupling for advanced derivatization [8]. Similarly, alkyl groups like the 6-methyl substituent in 7-bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1273597-18-4, C₁₁H₁₁BrO) enhance lipophilicity and metabolic stability [4]. Combined substitutions are exemplified in 8-bromo-7-methoxy-6-methyl-tetralone (CAS 86911-08-2, C₁₂H₁₃BrO₂), where bromine and methyl groups synergistically influence stereoelectronic properties [9].
Table 2: Brominated and Alkylated Tetralone Derivatives
Compound | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
7-Bromo-3,4-dihydronaphthalen-1(2H)-one | 32281-97-3 | C₁₀H₉BrO | mp 75–80°C; SMILES: Brc1ccc2CCCC(=O)c2c1 |
7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one | 1273597-18-4 | C₁₁H₁₁BrO | Enhanced lipophilicity |
6-Bromo-3,4-dihydronaphthalen-1(2H)-one | 66361-67-9 | C₁₀H₉BrO | mp 40–42°C; bromine at C6 |
8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | 86911-08-2 | C₁₂H₁₃BrO₂ | Bromine/methyl/methoxy synergy |
Despite extensive studies on bromotetralones (e.g., 6-bromo and 7-bromo isomers) and methylated analogs (e.g., 6-methyl), the specific 7-bromo-2-methyl substitution pattern remains underexplored. No commercial sources or synthetic protocols for 7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one exist in the surveyed literature [1] [4] [7]. This gap is significant because:
Table 3: Research Gaps and Proposed Approaches for 7-Bromo-2-methyltetralone
Research Gap | Opportunity | Methodology |
---|---|---|
No commercial availability | Novel synthesis via 2-methyltetralone bromination | Radical halogenation [8] |
Uncharacterized bioactivity | Target identification via molecular docking | Comparative modeling vs. known active tetralones |
Undetermined crystal structure | Conformational analysis | X-ray crystallography [2] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9